molecular formula C6H6BrNO2S B1358236 Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate CAS No. 899897-21-3

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1358236
CAS No.: 899897-21-3
M. Wt: 236.09 g/mol
InChI Key: FINAXYSMTLVVOE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, a methyl group, and a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, these compounds can impact cell proliferation and apoptosis, making them potential candidates for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to these compounds may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of the compound, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Thiazole: The synthesis typically begins with the bromination of a thiazole derivative. For example, 2-methyl-1,3-thiazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Esterification: The brominated thiazole is then subjected to esterification. This can be achieved by reacting the brominated thiazole with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Hydrolysis Products: 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Common Synthesis Methods

  • Bromination : Typically involves the use of bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Purification : Common techniques include recrystallization and chromatography to achieve desired purity levels.

Organic Synthesis

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of various biologically active molecules and pharmaceuticals, facilitating the development of new therapeutic agents.

Biological Research

In biological studies, this compound is crucial for investigating structure-activity relationships (SAR) of thiazole derivatives. It aids researchers in understanding the biological mechanisms underlying the activities of thiazole-based compounds.

Medicinal Chemistry

The compound exhibits notable antimicrobial , anti-inflammatory , and anticancer properties:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with this compound resulted in a viability decrease of approximately 39.8% in Caco-2 cells compared to untreated controls.

Case Study 1: Anticancer Activity

In a comparative study assessing the anticancer potential of various thiazole derivatives, this compound was tested alongside established chemotherapeutics like cisplatin. The results indicated significant activity against Caco-2 cells, suggesting that structural modifications could enhance its therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated effective inhibition rates comparable to standard antibiotics, highlighting its potential as a candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

    Methyl 5-bromo-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate: Contains an amino group instead of a methyl group at the 2-position.

Uniqueness: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives.

Biological Activity

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylate group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Target Interactions

The compound interacts with various biological targets, influencing multiple cellular pathways. It is hypothesized to bind to enzymes and receptors similarly to other thiazole derivatives, which have been shown to exhibit anti-inflammatory and analgesic properties .

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Enzyme Inhibition : It can inhibit enzymes such as topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Cell Signaling Modulation : The compound affects cell signaling cascades by modulating kinase and phosphatase activities, which can alter gene expression and metabolic processes.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has shown efficacy against various pathogens, with studies reporting minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Several studies have demonstrated the anticancer potential of thiazole derivatives. This compound may exhibit selective cytotoxicity against cancer cell lines, potentially due to its ability to induce apoptosis through DNA damage mechanisms .

Case Studies

Case Study 1: Antimicrobial Evaluation
In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 0.5 to 2 μg/mL. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study 2: Anticancer Activity
A study involving various thiazole derivatives indicated that this compound displayed significant cytotoxicity against human glioblastoma U251 cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress and apoptosis in cancer cells .

Comparison with Related Compounds

Compound NameStructural DifferencesBiological Activity
Methyl 5-bromo-1,3-thiazole-4-carboxylateLacks the methyl group at the 2-positionModerate antimicrobial activity
Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylateContains an amino group instead of a methyl group at the 2-positionEnhanced anticancer activity

The presence of both bromine and methyl groups in this compound significantly influences its biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINAXYSMTLVVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586059
Record name Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899897-21-3
Record name Methyl 5-bromo-2-methyl-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899897-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate
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Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-methyl-thiazole-4-carboxylic acid (1.50 g, 6.75 mmol) in methanol (80.00 ml) was treated with a saturated solution of HCl in ether (3.00 ml). The reaction mixture was heated at reflux for 3 h then the volatiles were removed. The residue was purified by flash chromatography (methylene chloride/methanol) yielding 5-bromo-2-methyl-thiazole-4-carboxylic acid methyl ester (1.30 g, 82%) as a white solid, MS (ISP): m/e=235.9, 237.9 (M+H+).
Quantity
1.5 g
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reactant
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0 (± 1) mol
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80 mL
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3 mL
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